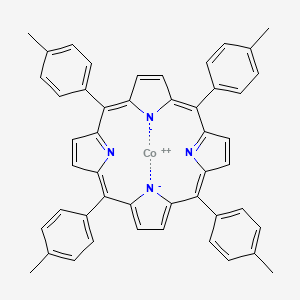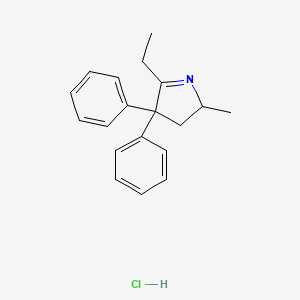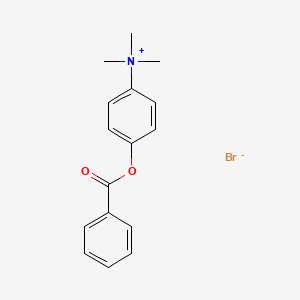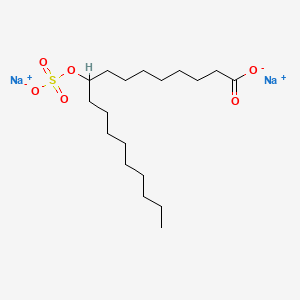
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is a complex organometallic compound It consists of a titanium center coordinated with three 6-aminohexanoato ligands and one 2-propanolato ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 6-aminohexanoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
TiCl4+3C6H13NO2+C3H8O→Ti(C6H13NO2)3(C3H8O)+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and precise control of reaction parameters are crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction could yield lower oxidation state titanium complexes.
Scientific Research Applications
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Titanium, tris(6-aminohexanoato-kappaO)(ethanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(methanolato)-, (T-4)
- Titanium, tris(6-aminohexanoato-kappaO)(butanolato)-, (T-4)
Uniqueness
Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of 2-propanolato ligand, in particular, influences its solubility, stability, and catalytic activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68443-51-6 |
|---|---|
Molecular Formula |
C21H43N3O7Ti |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
6-aminohexanoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
WYRBCGYPOHPIHO-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


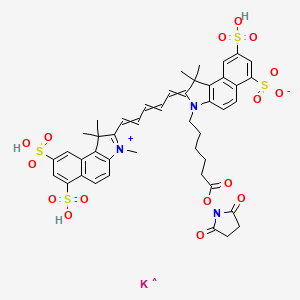
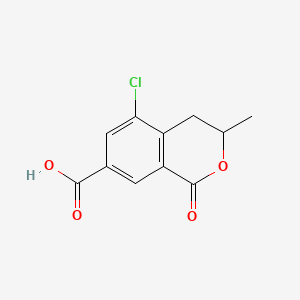
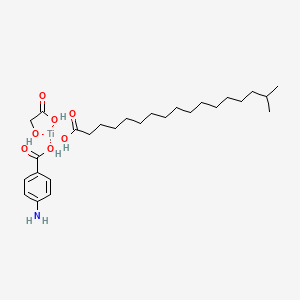
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
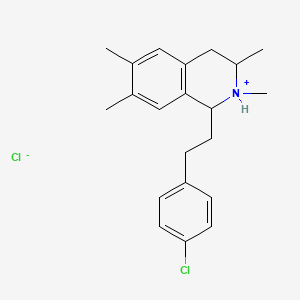


![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
